![molecular formula C12H15Cl2NO B3024838 5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride CAS No. 71916-96-6](/img/structure/B3024838.png)
5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Overview
Description
5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride: is a heterocyclic compound that features a spiro connection between a benzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1’-benzyl-5-chloro-2,3-dihydro-spiro[benzofuran-2(3H),4’-piperidine].
Reaction with Ethyl Chloroformate: This intermediate is reacted with ethyl chloroformate in benzene, followed by refluxing for 24 hours.
Workup: The reaction mixture is cooled, washed with water, hydrochloric acid solution, bicarbonate solution, and sodium chloride solution. It is then dried over sodium sulfate, and the solvent is evaporated.
Reflux in Potassium Hydroxide Solution: The resulting oil is refluxed in potassium hydroxide solution and ethanol, followed by extraction with ether and further purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Studies: It is used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry:
Material Science: It finds applications in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 5-Bromo-2H-spiro[benzofuran-3,4’-piperidine] hydrochloride
- 5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride
- Spiro[benzofuran-2(3H),1’-Methyl-4’-piperidine] hydrobromide
Comparison:
- Structural Differences: While these compounds share a similar spiro structure, they differ in the substituents attached to the benzofuran and piperidine rings.
- Reactivity: The presence of different substituents (e.g., bromine vs. chlorine) can influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems .
Properties
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHGQNFWJLYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


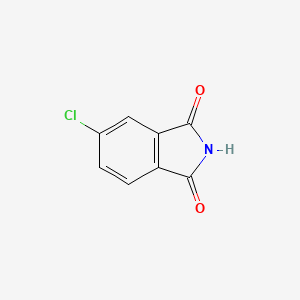
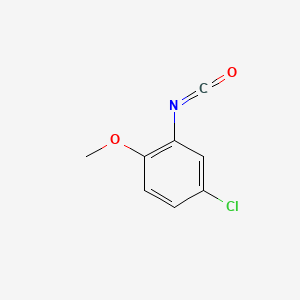

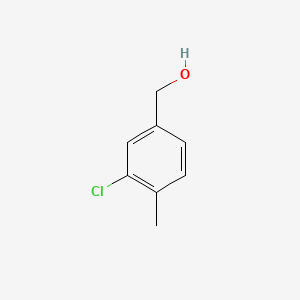
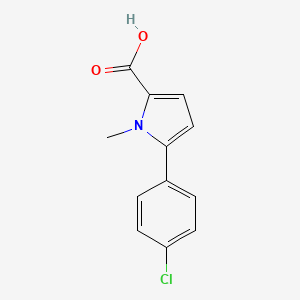
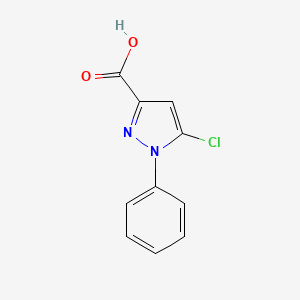

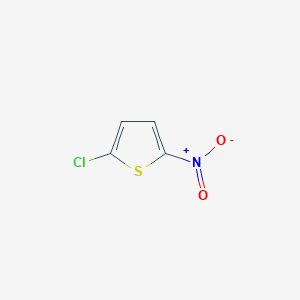

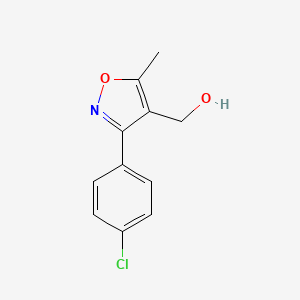
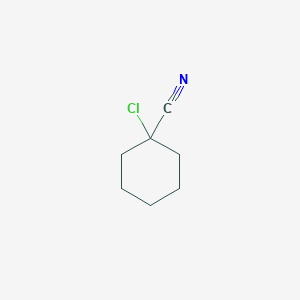
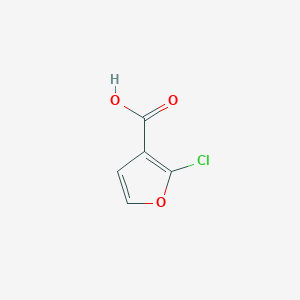
![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)

